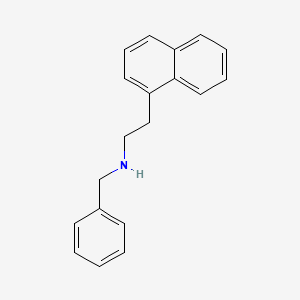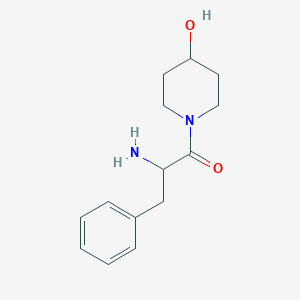
2-(2-Benzylmorpholin-4-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Benzylmorpholin-4-yl)butanoic acid, also known as BMB, is a chemical compound that has been extensively studied for its potential therapeutic applications. BMB is a derivative of the naturally occurring amino acid, gamma-aminobutyric acid (GABA), and has been shown to have a range of biological effects. In
Aplicaciones Científicas De Investigación
2-(2-Benzylmorpholin-4-yl)butanoic acid has been studied for its potential therapeutic applications in a range of diseases and conditions. Some of the areas of research include:
1. Neurological disorders: 2-(2-Benzylmorpholin-4-yl)butanoic acid has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and traumatic brain injury. It has been suggested that 2-(2-Benzylmorpholin-4-yl)butanoic acid may act by modulating GABAergic neurotransmission and reducing oxidative stress.
2. Cardiovascular diseases: 2-(2-Benzylmorpholin-4-yl)butanoic acid has been shown to have vasodilatory effects and to improve cardiac function in animal models of heart failure. It has been suggested that 2-(2-Benzylmorpholin-4-yl)butanoic acid may act by activating potassium channels and reducing calcium influx.
3. Cancer: 2-(2-Benzylmorpholin-4-yl)butanoic acid has been shown to have anti-proliferative effects in several cancer cell lines, including breast, lung, and prostate cancer. It has been suggested that 2-(2-Benzylmorpholin-4-yl)butanoic acid may act by inhibiting the mTOR signaling pathway and inducing apoptosis.
Mecanismo De Acción
The exact mechanism of action of 2-(2-Benzylmorpholin-4-yl)butanoic acid is not fully understood, but it is thought to act by modulating the activity of ion channels and receptors in the nervous system and other tissues. 2-(2-Benzylmorpholin-4-yl)butanoic acid has been shown to activate potassium channels and inhibit calcium influx, which may contribute to its vasodilatory and cardioprotective effects. 2-(2-Benzylmorpholin-4-yl)butanoic acid has also been shown to modulate GABAergic neurotransmission, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(2-Benzylmorpholin-4-yl)butanoic acid has a range of biochemical and physiological effects, including:
1. Vasodilation: 2-(2-Benzylmorpholin-4-yl)butanoic acid has been shown to have vasodilatory effects in animal models and in human volunteers. This may be due to its ability to activate potassium channels and inhibit calcium influx.
2. Neuroprotection: 2-(2-Benzylmorpholin-4-yl)butanoic acid has been shown to have neuroprotective effects in animal models of neurological disorders. This may be due to its ability to modulate GABAergic neurotransmission and reduce oxidative stress.
3. Anti-proliferative: 2-(2-Benzylmorpholin-4-yl)butanoic acid has been shown to have anti-proliferative effects in several cancer cell lines. This may be due to its ability to inhibit the mTOR signaling pathway and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Benzylmorpholin-4-yl)butanoic acid has several advantages and limitations for lab experiments. Some of the advantages include:
1. 2-(2-Benzylmorpholin-4-yl)butanoic acid is a relatively stable compound that can be easily synthesized and purified.
2. 2-(2-Benzylmorpholin-4-yl)butanoic acid has a range of biological effects that make it a useful tool for studying ion channels, neurotransmitters, and signaling pathways.
3. 2-(2-Benzylmorpholin-4-yl)butanoic acid has potential therapeutic applications in several diseases and conditions.
Some of the limitations of 2-(2-Benzylmorpholin-4-yl)butanoic acid for lab experiments include:
1. 2-(2-Benzylmorpholin-4-yl)butanoic acid has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
2. 2-(2-Benzylmorpholin-4-yl)butanoic acid has a relatively short half-life, which may limit its usefulness in some experiments.
3. 2-(2-Benzylmorpholin-4-yl)butanoic acid may have off-target effects that could confound experimental results.
Direcciones Futuras
There are several future directions for research on 2-(2-Benzylmorpholin-4-yl)butanoic acid. Some of the areas of research include:
1. Further studies on the safety and efficacy of 2-(2-Benzylmorpholin-4-yl)butanoic acid in humans.
2. Studies on the pharmacokinetics and pharmacodynamics of 2-(2-Benzylmorpholin-4-yl)butanoic acid.
3. Studies on the molecular mechanisms underlying the biological effects of 2-(2-Benzylmorpholin-4-yl)butanoic acid.
4. Development of new synthetic methods for 2-(2-Benzylmorpholin-4-yl)butanoic acid that improve yield and purity.
5. Studies on the potential therapeutic applications of 2-(2-Benzylmorpholin-4-yl)butanoic acid in other diseases and conditions.
In conclusion, 2-(2-Benzylmorpholin-4-yl)butanoic acid is a chemical compound that has potential therapeutic applications in several diseases and conditions. Its biological effects have been extensively studied, and it has been shown to have vasodilatory, neuroprotective, and anti-proliferative effects. Further research is needed to fully understand the mechanism of action of 2-(2-Benzylmorpholin-4-yl)butanoic acid and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(2-Benzylmorpholin-4-yl)butanoic acid involves the reaction of benzylamine with gamma-butyrolactone, followed by the addition of morpholine and subsequent hydrolysis. The resulting compound is a white crystalline powder that is soluble in water and other polar solvents. The purity and yield of the synthesis can be improved by using different reaction conditions and purification methods.
Propiedades
IUPAC Name |
2-(2-benzylmorpholin-4-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-2-14(15(17)18)16-8-9-19-13(11-16)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMGGKGTIIYYQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCOC(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Benzylmorpholin-4-yl)butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[4-(Dimethylamino)phenyl]phenyl]-2-hydroxyacetic acid](/img/structure/B7479734.png)

![6-chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B7479744.png)
![2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B7479751.png)
![[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 1,3-benzothiazole-6-carboxylate](/img/structure/B7479759.png)
![N,N-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7479761.png)
![2-[(3aS,7aR)-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B7479776.png)

![Propyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B7479785.png)



![N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7479818.png)